molecular formula C17H14BrN3O2S B2623924 N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide CAS No. 2034434-10-9

N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide

Cat. No. B2623924
CAS RN: 2034434-10-9
M. Wt: 404.28
InChI Key: HYWSPNOMYHOBFK-UHFFFAOYSA-N
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Description

The compound “N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide” is a complex organic molecule. It contains a bipyridinyl group (a structure with two pyridine rings) and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group). The bromine atom and the placement of these groups would significantly influence the compound’s properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the bipyridinyl group, the introduction of the bromine atom, and the attachment of the benzenesulfonamide group . The exact synthesis route would depend on the specific reactions used and the order in which the groups are attached.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the bipyridinyl and benzenesulfonamide groups, as well as the bromine atom . It might undergo various types of reactions, including nucleophilic substitutions or redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide is not fully understood, but it is thought to involve the binding of the sulfonamide group to proteins, particularly enzymes involved in zinc metabolism. This compound has been shown to inhibit the activity of carbonic anhydrases, which are zinc-containing enzymes involved in many physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the chelation of zinc ions, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide in lab experiments is its high selectivity for zinc ions, which makes it a useful tool for studying zinc-dependent processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide, including the development of new synthetic methods for its production, the investigation of its potential as an anti-cancer agent, and the exploration of its role in zinc-dependent processes in the body. Additionally, this compound could be used as a starting point for the development of new fluorescent probes for the detection of other metal ions in biological systems.

Synthesis Methods

The synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide involves the reaction of 2-bromobenzenesulfonyl chloride with N-(2-pyridylmethyl)pyridine-4-amine in the presence of a base. This reaction results in the formation of this compound as a white solid, which can be purified by recrystallization.

Scientific Research Applications

N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems. This compound has also been used as a ligand in the synthesis of metal-organic frameworks for gas separation and storage. In addition, this compound has been investigated for its potential as an anti-cancer agent.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

properties

IUPAC Name

2-bromo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-15-3-1-2-4-17(15)24(22,23)21-12-13-5-10-20-16(11-13)14-6-8-19-9-7-14/h1-11,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWSPNOMYHOBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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